Cas no 85575-56-0 (N-Trifluoroacetyl-3,4-(methylenedioxy)aniline)

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a specialized organic compound featuring a trifluoroacetyl group attached to a 3,4-methylenedioxyaniline core. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly for the preparation of fluorinated derivatives and heterocyclic compounds. The trifluoroacetyl group enhances electrophilic properties, facilitating selective reactions, while the methylenedioxy moiety contributes to its utility in pharmaceutical and agrochemical intermediates. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound is commonly employed in the synthesis of bioactive molecules, offering advantages in precision and functional group compatibility. Proper handling under inert conditions is recommended due to its sensitivity.
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline structure
85575-56-0 structure
Product Name:N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
CAS No:85575-56-0
MF:C9H6F3NO3
MW:233.14405298233
CID:990684
PubChem ID:870282
Update Time:2025-10-23

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline Chemical and Physical Properties

Names and Identifiers

    • N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
    • N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
    • N-Trifluoroacetyl-3,
    • N-TRIFLUOROACETYL-3,4-(METHYLENE-DIOXY)-ANILINE
    • AKOS003243422
    • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
    • SR-01000213993
    • FT-0675516
    • FVXFPFROGMJLED-UHFFFAOYSA-N
    • 85575-56-0
    • HF-0726
    • CS-0210220
    • A863541
    • DTXSID30357872
    • MFCD00455931
    • SR-01000213993-1
    • DB-266563
    • STK448177
    • Inchi: 1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
    • InChI Key: FVXFPFROGMJLED-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC2=C(C=1)OCO2)=O)(F)F

Computed Properties

  • Exact Mass: 233.02997754g/mol
  • Monoisotopic Mass: 233.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 47.6Ų

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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